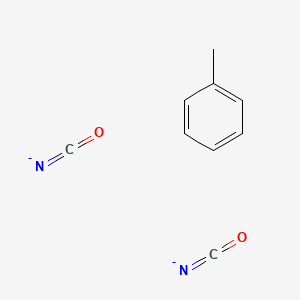

Toluenediisocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Toluenediisocyanate is a useful research compound. Its molecular formula is C9H8N2O2-2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Industrial Applications

Polyurethane Foam Production

TDI is primarily utilized in the manufacture of flexible polyurethane foams, which are essential in various sectors, including:

- Furniture : Used in cushioning materials for sofas and chairs.

- Bedding : Integral in mattresses and pillows.

- Automotive : Employed in seat cushions and interior components.

- Aerospace : Utilized for lightweight and durable materials in aircraft seats.

The typical commercial formulation of TDI consists of approximately 80% 2,4-toluene diisocyanate and 20% 2,6-toluene diisocyanate, providing a balance of performance characteristics suited for these applications .

Health Implications

Respiratory Sensitization and Asthma

TDI exposure has been linked to respiratory issues, particularly occupational asthma. Numerous studies have documented cases of paraoccupational asthma due to TDI exposure, highlighting its potential to cause significant health problems among workers in industries using polyurethane foams .

- Case Study Example : In one reported case, a metal worker developed asthma symptoms due to TDI emissions from a nearby factory. A specific inhalation challenge test confirmed the diagnosis .

Toxicological Studies

Research has extensively examined the toxicological effects of TDI. Studies indicate that inhalation exposure can lead to respiratory irritation and sensitization, with dose-response relationships established across various animal models .

- Threshold Levels : The no observed adverse effect concentrations (NOAECs) for respiratory sensitization typically range from 0.005 to 0.03 ppm, while the lowest observed adverse effect concentrations (LOAECs) are around 0.02 to 0.4 ppm .

Carcinogenic Potential

TDI has been classified as a reasonably anticipated human carcinogen based on animal studies that demonstrated tumor formation following oral exposure. This classification underscores the importance of handling TDI with care to minimize exposure risks in occupational settings .

Environmental and Regulatory Considerations

Due to its hazardous nature, TDI is subject to strict regulatory oversight. Guidelines for permissible exposure limits have been established by various health organizations to protect workers from the adverse effects associated with TDI exposure.

Summary Table of Toluene Diisocyanate Applications

| Application Area | Specific Uses | Health Risks |

|---|---|---|

| Furniture | Cushions for sofas and chairs | Respiratory irritation |

| Bedding | Mattresses and pillows | Occupational asthma |

| Automotive | Seat cushions | Sensitization |

| Aerospace | Lightweight materials | Potential carcinogenic effects |

Análisis De Reacciones Químicas

Hydrolysis and Reaction with Water

TDI reacts exothermically with water, forming unstable carbamic acid intermediates that decompose into toluene diamine (TDA) and carbon dioxide. The reaction proceeds as:

TDI+H2O→Carbamic Acid→TDA+CO2

Key characteristics include:

-

Reactivity : The 4-position isocyanate group is ~4× more reactive than the 2-position in 2,4-TDI due to electronic and steric factors .

-

Kinetics : Hydrolysis rate increases with temperature and pH, with polyurea formation dominating in aqueous environments due to rapid amine-isocyanate coupling .

Polymerization with Polyols

TDI’s primary industrial use involves polyurethane synthesis via reaction with hydroxyl-containing compounds (e.g., polyether polyols). In-situ FTIR studies reveal:

| Parameter | Value (Phase 1) | Value (Phase 2) |

|---|---|---|

| Activation Energy (Ea) | 21.2 kJ/mol | 13.3 kJ/mol |

| Rate Constant (k) | Temperature-dependent, peaks at 90°C | Slower, diffusion-controlled |

The reaction follows second-order kinetics initially, transitioning to first-order as urethane groups accumulate and steric hindrance increases .

Nucleophilic Additions

TDI’s isocyanate groups (-NCO) react with nucleophiles, with relative reactivities ranked as:

Thiolate > Amines > Alcohols > Water

| Nucleophile | Product | Relative Reactivity |

|---|---|---|

| Water | Carbamic acid | 1 (baseline) |

| Alcohols | Urethane | ~1 |

| Amines | Urea | 5×10⁴ – 5×10⁵ |

| Thiolates | Thiourethane | ~10¹⁰ |

Data adapted from kinetic studies . Amines react ~10⁴ times faster than water, explaining TDI’s rapid protein adduct formation in biological systems .

Biological Interactions

TDI reacts with biomolecules, driving toxicity and sensitization:

-

Glutathione (GSH) Conjugation : Forms S-linked bis(GSH)-TDI conjugates, which transcarbamoylate albumin, altering its conformation and triggering immune responses .

-

DNA Adducts : Reacts with DNA bases (e.g., guanine), forming mutagenic adducts via aromatic amine intermediates .

-

Airway Sensitization : Low-dose inhalation (0.005–0.03 ppm) induces eosinophilia and mucus overproduction in sensitized individuals, linked to IL-12/IL-23β signaling .

Environmental Fate

In aquatic systems, TDI undergoes stepwise hydrolysis:

-

Monourea Formation : Dominant pathway due to rapid amine-isocyanate coupling.

-

Polyurea Precipitation : High-molecular-weight polymers form, reducing bioavailability .

-

TDA Generation : Minor pathway (<1%) under typical environmental conditions .

Key Mechanistic Insights

-

Regioselectivity : 4-position reactivity in 2,4-TDI dictates reaction pathways in polymer synthesis .

-

Transcarbamoylation : Protein adducts act as haptens, driving allergic sensitization .

-

Threshold Phenomena : Respiratory effects (e.g., asthma) occur above 0.02 ppm, with NOAECs <0.005 ppm .

This reactivity profile underscores TDI’s dual role as a versatile industrial monomer and a potent toxicant, necessitating stringent handling protocols to mitigate exposure risks .

Propiedades

Fórmula molecular |

C9H8N2O2-2 |

|---|---|

Peso molecular |

176.17 g/mol |

Nombre IUPAC |

toluene;diisocyanate |

InChI |

InChI=1S/C7H8.2CNO/c1-7-5-3-2-4-6-7;2*2-1-3/h2-6H,1H3;;/q;2*-1 |

Clave InChI |

FZDRZJKVIDHUAE-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1.C(=[N-])=O.C(=[N-])=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.